molecular formula C6H7N5S2 B12229216 N-ethyl-5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine

N-ethyl-5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B12229216
M. Wt: 213.3 g/mol
InChI Key: WNUUUJFAMNDDNG-UHFFFAOYSA-N
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Description

N-ethyl-5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N-ethylthiosemicarbazide with carbon disulfide and hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including infections and cancer.

    Industry: The compound can be used in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-ethyl-5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine
  • N-methyl-5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine
  • N-propyl-5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine

Uniqueness

N-ethyl-5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the N-ethyl group may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C6H7N5S2

Molecular Weight

213.3 g/mol

IUPAC Name

N-ethyl-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H7N5S2/c1-2-7-6-10-9-5(13-6)4-3-12-11-8-4/h3H,2H2,1H3,(H,7,10)

InChI Key

WNUUUJFAMNDDNG-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=C(S1)C2=CSN=N2

Origin of Product

United States

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